molecular formula C6H6ClNO2S B1600643 Methyl 2-amino-5-chlorothiophene-3-carboxylate CAS No. 55503-06-5

Methyl 2-amino-5-chlorothiophene-3-carboxylate

Cat. No.: B1600643
CAS No.: 55503-06-5
M. Wt: 191.64 g/mol
InChI Key: NPMOAQRKBHOHII-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-chlorothiophene-3-carboxylate (CAS: 55503-06-5) is a heterocyclic compound with the molecular formula C₆H₆ClNO₂S and a molecular weight of 191.64 g/mol. It features a thiophene ring substituted with an amino group (-NH₂) at position 2, a chlorine atom at position 5, and a methyl ester (-COOCH₃) at position 2. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials . The compound is commercially available with purities exceeding 95% and requires specific storage conditions (room temperature, protected from light) to maintain stability .

Properties

IUPAC Name

methyl 2-amino-5-chlorothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMOAQRKBHOHII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20529081
Record name Methyl 2-amino-5-chlorothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20529081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55503-06-5
Record name Methyl 2-amino-5-chlorothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20529081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Key Intermediate: 5-Chlorothiophene-2-carboxylic Acid

The synthesis of methyl 2-amino-5-chlorothiophene-3-carboxylate begins with the preparation of 5-chlorothiophene-2-carboxylic acid, a crucial precursor.

Methods for 5-chlorothiophene-2-carboxylic acid include:

  • Oxidation of 5-chlorothiophene-2-acetyl derivatives:
    Dissolving 5-chloro-2-acetylthiophene in acetone followed by controlled addition of potassium dihydrogen phosphate and sodium chlorite at low temperatures (0–10°C), then oxidation at 20–30°C yields the carboxylic acid with high purity and yield. This method is mild, controllable, and suitable for industrial scale.

  • Grignard reaction route:
    Reacting 2-bromo-5-chlorothiophene with magnesium to form 5-chloro-2-thienylmagnesium bromide, followed by carbonation with dry ice and acidic hydrolysis, produces 5-chlorothiophene-2-carboxylic acid with high yield and purity.

  • One-pot synthesis involving chlorination and oxidation:
    Starting from 2-thiophenecarboxaldehyde, chlorination produces 5-chlorine-2-thiophenecarboxaldehyde, which is then converted via base treatment and oxidation to the carboxylic acid. This method reduces waste and uses inexpensive reagents, making it environmentally friendly and industrially viable.

Conversion to 5-Chlorothiophene-2-carbonyl Chloride

The acid is transformed into the more reactive acid chloride intermediate to facilitate subsequent amination and esterification steps.

  • Reaction with thionyl chloride:
    5-chlorothiophene-2-carboxylic acid is reacted with thionyl chloride in anhydrous dichloromethane at low temperatures (0–5°C) to yield 5-chlorothiophene-2-carbonyl chloride. This step is typically performed under stirring for about 10 minutes to ensure complete conversion.

Introduction of the Amino Group and Esterification

The amino group at the 2-position is introduced through nucleophilic substitution or amidation reactions, followed by esterification to form the methyl ester.

  • Amination via sulfonyl ester intermediate:
    The acid chloride intermediate is reacted with p-toluenesulfonyl chloride or methanesulfonyl chloride in dichloromethane at low temperature to form a sulfonyl ester intermediate. This intermediate then undergoes nucleophilic attack by an amino-containing reagent, such as an aminomethyl oxazolidinone derivative, at 25–30°C for 2 hours.

  • Direct esterification:
    The carboxylic acid or acid chloride intermediate can be esterified with methanol under acidic or basic catalysis to yield the methyl ester. The esterification conditions are optimized to prevent side reactions and ensure high purity of the this compound.

Representative Preparation Procedure from Patent Literature

A detailed procedure from European Patent EP 2844654 B1 describes:

Step Reagents & Conditions Description
1 5-chlorothiophene-2-carboxylic acid (0.1 mol), thionyl chloride (0.3 mol), dichloromethane, 0–5°C Preparation of acid chloride
2 p-toluenesulfonyl chloride (0.1 mol), dichloromethane, -5°C, 1 hour Formation of sulfonyl ester intermediate
3 Aminomethyl oxazolidinone derivative (0.1 mol), 25–30°C, 2 hours Amination step
4 Water addition, filtration, washing, drying at 80–85°C Isolation of product

This method yields a white crystalline solid of the target compound or its closely related amide derivatives with high purity.

Stock Solution Preparation and Solubility Data

For research and application purposes, this compound is often prepared as stock solutions with precise molarity.

Amount of Compound Volume of Solvent for 1 mM (mL) Volume of Solvent for 5 mM (mL) Volume of Solvent for 10 mM (mL)
1 mg 5.2181 1.0436 0.5218
5 mg 26.0906 5.2181 2.6091
10 mg 52.1812 10.4362 5.2181

Note: Stock solutions are typically prepared in solvents like DMSO, with storage recommendations at -80°C for up to 6 months or -20°C for 1 month to maintain stability.

Summary Table of Preparation Steps

Step No. Intermediate/Product Reagents/Conditions Key Notes
1 5-chlorothiophene-2-carboxylic acid Oxidation of 5-chloro-2-acetylthiophene or Grignard reaction High purity, industrial scale
2 5-chlorothiophene-2-carbonyl chloride Thionyl chloride, DCM, 0–5°C Acid chloride intermediate
3 Sulfonyl ester intermediate p-toluenesulfonyl chloride, DCM, -5°C Precursor for amination
4 Aminated thiophene derivative Aminomethyl oxazolidinone derivative, 25–30°C Amination step
5 This compound Esterification with methanol or direct formation Final methyl ester product

Research Findings and Industrial Relevance

  • The described methods emphasize mild reaction conditions, high regioselectivity, and environmentally friendly reagents, making them suitable for scale-up and industrial production.
  • The use of sulfonyl chloride intermediates allows efficient introduction of the amino group with good yields and purity.
  • The availability of detailed stock solution preparation data facilitates reproducible research and formulation development.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-chlorothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, THF).

Major Products Formed

    Substitution: Various substituted thiophene derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-amino-5-chlorothiophene-3-carboxylate has a molecular formula of C6H6ClNO2S and a molecular weight of approximately 189.64 g/mol. The compound features a thiophene ring substituted with an amino group, a chloro group, and an ester functionality, which significantly enhance its reactivity and biological activity. The presence of these functional groups allows it to interact effectively with various biological targets.

Medicinal Chemistry

This compound has been investigated for its potential as a drug candidate in various therapeutic areas:

  • Antimicrobial Activity : Research has indicated that this compound exhibits antimicrobial properties against several bacterial strains. Its structural characteristics enable it to disrupt bacterial cell membranes or inhibit essential enzymes, making it a candidate for antibiotic development.
  • Anticancer Properties : Studies have shown that this compound can inhibit the growth of cancer cells by interfering with specific pathways involved in cell proliferation and survival. Its ability to bind to enzymes or receptors implicated in cancer progression has been documented, highlighting its potential as an anticancer agent.

Biological Research

The compound is also being explored for its role in understanding biological mechanisms:

  • Enzyme Inhibition : this compound has been shown to inhibit D-amino acid oxidase (DAAO), an enzyme involved in neurotransmitter metabolism. This inhibition may have implications for treating neurological disorders .
  • Cellular Mechanisms : Investigations into how this compound affects cellular processes, such as apoptosis and cell cycle regulation, are ongoing. These studies are crucial for elucidating its potential therapeutic effects against various diseases .

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step chemical reactions including chlorination, esterification, and amination processes. Industrially, continuous flow synthesis methods are employed to optimize yield and purity while maintaining precise control over reaction conditions such as temperature and pressure .

Case Studies

Several case studies have highlighted the applications of this compound:

  • Anticancer Studies : In vitro studies demonstrated that this compound could induce apoptosis in specific cancer cell lines through the activation of caspase pathways, suggesting its potential as a therapeutic agent against tumors.
  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy against multi-drug resistant bacterial strains, showing promising results that warrant further exploration for developing new antibiotics.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-chlorothiophene-3-carboxylate is primarily related to its ability to interact with various molecular targets. The amino and ester groups can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Chlorothiophene Derivatives

The chlorothiophene scaffold is a versatile building block in medicinal and materials chemistry. Below is a detailed comparison of Methyl 2-amino-5-chlorothiophene-3-carboxylate with structurally related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
This compound C₆H₆ClNO₂S -NH₂ (C2), -Cl (C5), -COOCH₃ (C3) 191.64 High polarity due to -NH₂ and -COOCH₃; potential for hydrogen bonding .
(1S)-1-(5-Chlorothiophen-2-yl)ethan-1-amine hydrochloride C₆H₇Cl₂NS -CH(NH₂)CH₃ (C2), -Cl (C5) 204.55 Chiral amine; hydrochloride salt enhances solubility in aqueous media .
(5-Chlorothiophen-2-yl)methanamine hydrochloride C₅H₅Cl₂NS -CH₂NH₂ (C2), -Cl (C5) 198.53 Primary amine; likely reactive in alkylation or acylation reactions .
Methyl 5-chloro-3-chlorosulphonylthiophene-2-carboxylate C₇H₅Cl₂O₄S₂ -Cl (C5), -SO₂Cl (C3), -COOCH₃ (C2) 299.15 Electrophilic sulfonyl chloride group; reactive towards nucleophiles .
Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate C₁₁H₁₃ClN₂O₃S -NHCOCH₂Cl (C2), -COOCH₃ (C3), -CH₂CH₃ (C4), -CH₃ (C5) 288.75 Chloroacetyl group enables further functionalization; steric hindrance at C4 .

Key Structural Differences and Implications

Amino vs. Sulfonyl Groups: The amino group in this compound enhances nucleophilicity and hydrogen-bonding capacity, favoring applications in drug discovery (e.g., kinase inhibitors) . In contrast, Methyl 5-chloro-3-chlorosulphonylthiophene-2-carboxylate contains a sulfonyl chloride (-SO₂Cl), a strong electrophile suitable for synthesizing sulfonamides or sulfonate esters .

Ester vs. Amide Modifications: The methyl ester in the target compound is hydrolytically labile, allowing conversion to carboxylic acids under basic conditions. Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate includes a chloroacetylated amine, which can undergo nucleophilic substitution (e.g., with amines or thiols) to generate diverse amide derivatives .

The unsubstituted thiophene ring in this compound allows for greater flexibility in electrophilic aromatic substitution reactions .

Biological Activity

Methyl 2-amino-5-chlorothiophene-3-carboxylate is a thiophene derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an amino group and a carboxylate ester, which contribute to its unique chemical reactivity and biological activity. The compound's molecular formula is C₇H₈ClN O₂S, with a molecular weight of 191.66 g/mol.

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, particularly those involved in cancer progression and inflammatory responses. Its amino and chloro groups facilitate binding to active sites on target enzymes, thereby obstructing their activity.
  • Cellular Interaction : The compound interacts with various biological macromolecules, modulating signaling pathways related to inflammation, apoptosis, and cell proliferation .

Biological Activities

This compound exhibits a broad spectrum of biological activities:

  • Anticancer Properties : Research indicates that this compound displays significant cytotoxicity against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of colon cancer cells (HCT116) with an IC₅₀ value of approximately 15 µM .
  • Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory processes. Its inhibitory activity against LOX was recorded with an IC₅₀ of 29.2 µM .
  • Antimicrobial Activity : There is evidence suggesting that this compound possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Table 1: Biological Activities of this compound

Activity TypeTarget/PathwayIC₅₀ Value (µM)Reference
AnticancerColon Cancer (HCT116)15
Anti-inflammatoryCOX InhibitionNot specified
LOX Inhibition29.2
AntimicrobialVarious PathogensNot specified

Case Studies

  • Cytotoxicity Evaluation :
    A study evaluated the cytotoxic effects of this compound on multiple myeloma-derived L363 cells using an MTS assay. The results indicated that the compound significantly inhibited cell viability at concentrations above 10 µM, showcasing its potential as an anticancer agent .
  • Anti-inflammatory Mechanism :
    Another investigation focused on the anti-inflammatory effects of this compound in a murine model. The compound was administered at a dosage of 20 mg/kg, resulting in a notable reduction in inflammation markers and cytokine production, suggesting its therapeutic potential in inflammatory diseases .

Q & A

Q. What are the common synthetic routes for Methyl 2-amino-5-chlorothiophene-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, the chlorine atom at the 5-position can be introduced via chlorination of a precursor using reagents like sulfuryl chloride (SO2_2Cl2_2) or N-chlorosuccinimide (NCS). The amino group at the 2-position is often introduced via amidation or reduction of a nitro intermediate. Key factors affecting yield include:
  • Temperature : Controlled heating (60–80°C) minimizes side reactions like over-chlorination .
  • Catalysts : Lewis acids (e.g., AlCl3_3) enhance electrophilic substitution efficiency .
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
    Purification via column chromatography or recrystallization is critical to isolate the product from by-products like sulfones or unreacted starting materials.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : A combination of techniques is recommended:
  • NMR Spectroscopy : 1^1H NMR confirms the presence of the methyl ester (δ ~3.8 ppm), amino group (δ ~5.5 ppm, broad), and chlorine-induced deshielding in the thiophene ring .
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (ester C=O) and ~3300 cm1^{-1} (N-H stretch) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (theoretical m/z for C7_7H6_6ClNO2_2S: 215.98) .
    X-ray crystallography (using SHELX software ) resolves ambiguities in regiochemistry or crystal packing effects.

Advanced Research Questions

Q. How can reaction pathways be optimized to minimize by-products during functionalization of the thiophene ring?

  • Methodological Answer : By-product formation (e.g., sulfoxides or di-substituted derivatives) is mitigated through:
  • Protection/Deprotection Strategies : Temporarily protecting the amino group with acetyl or Boc groups prevents unwanted nucleophilic attacks during chlorination .
  • Stepwise Functionalization : Sequential reactions (e.g., chlorination before esterification) reduce steric hindrance and electronic conflicts .
  • Kinetic Control : Lower temperatures (0–25°C) and slow reagent addition favor mono-substitution over di-substitution .
    Reaction monitoring via TLC or in-situ FTIR ensures timely termination to isolate intermediates.

Q. How can contradictions in spectroscopic data be resolved during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected 1^1H NMR splitting or IR peak shifts) arise from tautomerism, polymorphism, or impurities. Resolution strategies include:
  • Variable-Temperature NMR : Identifies dynamic processes like amino group rotation or tautomeric equilibria .
  • X-ray Crystallography : Provides unambiguous confirmation of regiochemistry and hydrogen bonding patterns .
  • Computational Chemistry : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and IR frequencies for comparison with experimental data .

Q. What are the challenges in derivatizing this compound for medicinal chemistry applications?

  • Methodological Answer : Key challenges include:
  • Reactivity Balance : The electron-withdrawing chlorine and ester groups deactivate the thiophene ring, requiring strong electrophiles (e.g., nitrosonium ions) for further substitution .
  • Solubility Limitations : The hydrophobic thiophene core necessitates polar co-solvents (e.g., DMSO-water mixtures) for biological assays .
  • Stability Issues : The amino group may oxidize under acidic conditions, requiring inert atmospheres or stabilizing agents like BHT .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
Methyl 2-amino-5-chlorothiophene-3-carboxylate
Reactant of Route 2
Methyl 2-amino-5-chlorothiophene-3-carboxylate

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